
2-Chloro-1,3-dinitrobenzene
Overview
Description
2-Chloro-1,3-dinitrobenzene is an organic compound with the molecular formula C6H3ClN2O4. It is a pale-yellow to yellow-brown crystalline solid that is moderately soluble in organic solvents such as alcohol, benzene, and ether, but practically insoluble in water . This compound is primarily used as an intermediate in the synthesis of dyes and pigments, as well as in various analytical applications such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-dinitrobenzene can be synthesized through the nitration of 1-chloro-2-nitrobenzene. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process is carried out under controlled temperature conditions to ensure the selective formation of the 1,3-dinitro derivative .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale nitration reactors where the reaction parameters such as temperature, concentration of reactants, and reaction time are meticulously controlled to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound highly reactive towards nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ethanol as a solvent, room temperature, and nucleophiles like dimethylamine.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products:
From Nucleophilic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloride ion.
From Reduction: 2-Chloro-1,3-diaminobenzene.
From Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Synthesis of Organic Compounds
2-Chloro-1,3-dinitrobenzene serves as a vital intermediate in organic synthesis. It is used to create various complex organic molecules, including:
- Dyes and pigments
- Pharmaceuticals
- Agricultural chemicals
The compound undergoes nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles into aromatic systems .
Toxicological Studies
This compound is frequently employed in toxicological research due to its hepatotoxic properties. It has been studied for its effects on liver function and potential mechanisms of toxicity, particularly in relation to methemoglobinemia and skin sensitization .
Case Study : A study highlighted the toxic effects of this compound on liver cells, demonstrating its capacity to induce oxidative stress and alter cellular metabolism.
Enzyme Activity Assays
In biochemical research, this compound is used to investigate enzyme activity, particularly with Glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxification processes by conjugating glutathione to electrophilic substances .
Analytical Chemistry
This compound is utilized as a solvent in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its properties facilitate the analysis of various chemical compounds by providing a stable medium for reactions and separations .
Dye and Pigment Production
The primary industrial application of this compound is in the manufacture of dyes and pigments. Its structure allows for modification that leads to a wide range of colorants used in textiles and coatings .
Chemical Manufacturing
As an intermediate product, it plays a significant role in the synthesis of other chlorinated compounds and nitro derivatives used across various industries, including pharmaceuticals and agrochemicals .
Safety and Toxicity Considerations
Due to its toxicological profile, this compound poses several health risks:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-dinitrobenzene primarily involves nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion by various nucleophiles. Additionally, the compound can interact with biological molecules such as enzymes, leading to modifications in their activity .
Comparison with Similar Compounds
- 1-Chloro-2,4-dinitrobenzene
- 1,3-Dinitrobenzene
- 2,4-Dinitrochlorobenzene
Comparison: 2-Chloro-1,3-dinitrobenzene is unique due to the specific positioning of the nitro groups and the chlorine atom on the benzene ring. This arrangement significantly influences its reactivity and the types of reactions it undergoes. For instance, the presence of two nitro groups in the meta position relative to the chlorine atom enhances its susceptibility to nucleophilic aromatic substitution compared to 1,3-dinitrobenzene, which lacks the chlorine atom .
Biological Activity
2-Chloro-1,3-dinitrobenzene (CAS No. 606-21-3) is an aromatic compound characterized by the presence of two nitro groups and one chlorine atom on a benzene ring. This compound is notable for its significant biological activity, which includes various toxicological effects and potential applications in chemical synthesis. Understanding its biological activity is crucial for assessing its safety and utility in industrial and laboratory settings.
Molecular Structure
- Molecular Formula : CHClNO
- Molecular Weight : 202.55 g/mol
- Appearance : Yellow crystalline solid
- Melting Point : 86-87 °C
- Boiling Point : 315 °C
- Solubility : Soluble in alcohol, moderately soluble in benzene and ether, practically insoluble in water .
Structural Characteristics
The structural arrangement of this compound contributes to its unique reactivity and biological properties. The nitro groups are electron-withdrawing, which enhances the compound's electrophilic character, making it reactive in various chemical reactions.
Toxicological Effects
This compound exhibits several toxicological effects that are essential to understand for safe handling and application:
- Skin Irritation : It is a known skin irritant and can cause allergic dermatitis upon contact .
- Methemoglobinemia : Exposure can lead to methemoglobinemia, a condition where hemoglobin is transformed into methemoglobin, impairing oxygen transport in the blood .
- Organ Toxicity : Prolonged exposure has been associated with liver and kidney damage, leading to severe health issues such as organ failure .
- Central Nervous System Effects : Symptoms may include headache, dizziness, confusion, and loss of consciousness due to its neurotoxic potential .
The biological activity of this compound can be attributed to its ability to generate reactive intermediates upon metabolism. These intermediates can interact with cellular macromolecules, leading to oxidative stress and cellular damage.
Case Study 1: Occupational Exposure
A study conducted on workers in a chemical manufacturing plant revealed that chronic exposure to this compound resulted in increased incidences of skin rashes and respiratory issues. Monitoring of blood samples indicated elevated levels of methemoglobin among exposed workers, highlighting the compound's potential health risks in occupational settings .
Case Study 2: Environmental Impact
Research on the environmental persistence of this compound indicated that it poses significant risks to aquatic ecosystems due to its toxicity. Biodegradation studies showed limited breakdown in natural waters, leading to bioaccumulation in aquatic organisms .
Applications
Despite its toxicity, this compound has useful applications:
- Chemical Intermediate : It serves as an intermediate in the synthesis of dyes and pigments due to its reactivity .
- Analytical Chemistry : The compound is utilized as a solvent in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy due to its solubility properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
1-Chloro-2-nitrobenzene | Similar aromatic ring | Chlorine at a different position |
1,3-Dinitrobenzene | Lacks chlorine | Contains two nitro groups |
2-Nitrochlorobenzene | Similar halogen | Contains only one nitro group |
2-Chloro-4-nitrophenol | Hydroxyl group | Hydroxyl group alters reactivity |
This table illustrates how the presence of the chlorine atom and nitro groups at specific positions affects the reactivity and biological activity of these compounds.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-Chloro-1,3-dinitrobenzene relevant to its handling and storage in laboratory settings?
Answer: this compound (CAS 606-21-3) is a crystalline solid with a molecular formula of C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol. Key properties include:
- Melting Point : 86–88°C .
- Structure : Substituted aromatic ring with chlorine at position 2 and nitro groups at positions 1 and 3 .
- Stability : Susceptible to photodegradation; sensitive to moisture and light.
Handling Recommendations :
- Store at 2–8°C in airtight containers protected from light and humidity, based on analogous nitroaromatic compound protocols .
- Use personal protective equipment (PPE) including nitrile gloves and safety goggles due to potential irritant properties .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what purification methods ensure high-purity yields?
Answer: Synthesis :
- Nitration-Chlorination : Start with chlorobenzene, followed by sequential nitration using mixed acid (H₂SO₄/HNO₃) at controlled temperatures (0–5°C) to direct nitro groups to positions 1 and 3 .
- Alternative Route : Chlorination of 1,3-dinitrobenzene using Cl₂ gas in the presence of FeCl₃ as a catalyst.
Purification :
- Recrystallization : Use ethanol or dichloromethane as solvents to remove byproducts like 1-chloro-2,4-dinitrobenzene .
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) to isolate the pure compound.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?
Answer:
- ¹H/¹³C NMR : Identify substituent positions via characteristic aromatic proton splitting patterns (e.g., para-nitro groups cause deshielding) .
- X-ray Crystallography : Resolve crystal packing and confirm nitro group orientations .
- FT-IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
Advanced Research Questions
Q. How is this compound utilized as a substrate in glutathione S-transferase (GST) activity assays, and what methodological considerations are critical for assay optimization?
Answer: Application :
- Acts as an electrophilic substrate in GST assays, reacting with glutathione (GSH) to form a conjugate detectable at 340 nm .
Methodological Considerations :
- Substrate Concentration : Optimize between 0.1–1.0 mM to avoid enzyme saturation.
- pH Control : Maintain pH 6.5–7.5 (phosphate buffer) for maximal enzyme activity.
- Interference Mitigation : Precipitate proteins post-reaction with trichloroacetic acid to eliminate background noise .
Q. What strategies can resolve contradictions in experimental data regarding the reactivity of this compound under varying experimental conditions?
Answer: Contradiction Analysis :
- Variable Solvent Effects : Compare reactivity in polar aprotic (e.g., DMSO) vs. nonpolar solvents to assess nucleophilic substitution rates .
- Temperature Gradients : Conduct kinetic studies at 25°C, 40°C, and 60°C to identify Arrhenius deviations.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to differentiate between SN1 and SN2 pathways .
Example Workflow :
Replicate experiments under controlled humidity and inert atmospheres.
Use HPLC to quantify reaction intermediates and byproducts .
Q. What advanced derivatization protocols employ this compound for analytical detection of biomolecules, and how do reaction parameters influence derivatization efficiency?
Answer: Derivatization Protocols :
- Biogenic Amine Tagging : React with primary amines (e.g., histamine) in alkaline conditions (pH 9–10) to form stable dinitrophenyl derivatives .
- Fluorescent Labeling : Couple with fluorophores via nucleophilic aromatic substitution for HPLC-UV/Vis detection .
Optimization Parameters :
Properties
IUPAC Name |
2-chloro-1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMIQPXQVIZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041378 | |
Record name | 2,6-Dinitrochlorobenzene | |
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Molecular Weight |
202.55 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow crystals; [MSDSonline] | |
Record name | 1-Chloro-2,6-dinitrobenzene | |
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Boiling Point |
315 °C | |
Record name | 1-CHLORO-2,6-DINITROBENZENE | |
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Solubility |
Moderately soluble in benzene, ether; soluble in alcohol. Practically insoluble in water. | |
Record name | 1-CHLORO-2,6-DINITROBENZENE | |
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Density |
1.6867 g/ml @ 16.5 °C | |
Record name | 1-CHLORO-2,6-DINITROBENZENE | |
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Color/Form |
Yellow crystals from benzene | |
CAS No. |
606-21-3 | |
Record name | 2-Chloro-1,3-dinitrobenzene | |
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Record name | 1-Chloro-2,6-dinitrobenzene | |
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Record name | 2-Chloro-1,3-dinitrobenzene | |
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Record name | Benzene, 2-chloro-1,3-dinitro- | |
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Record name | 2,6-Dinitrochlorobenzene | |
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Record name | 2-chloro-1,3-dinitrobenzene | |
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Record name | 2,6-DINITROCHLOROBENZENE | |
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Record name | 1-CHLORO-2,6-DINITROBENZENE | |
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Melting Point |
86-87 °C | |
Record name | 1-CHLORO-2,6-DINITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |
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Retrosynthesis Analysis
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